molecular formula C23H18FNO4 B11473766 N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide

Cat. No.: B11473766
M. Wt: 391.4 g/mol
InChI Key: NVZNRQRFZYLOLT-UHFFFAOYSA-N
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Description

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide is a complex organic compound that features a benzodioxin core, a fluorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzodioxin core. One common method involves the reaction of catechol with ethylene glycol under acidic conditions to form the benzodioxin ring. The fluorophenyl group is then introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the phenylacetamide moiety is attached through an amide coupling reaction using phenylacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the Friedel-Crafts acylation and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzodioxin core could facilitate interactions with aromatic residues in the target protein. The phenylacetamide moiety may also contribute to the compound’s overall bioactivity by stabilizing the binding conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)carbonyl]-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
  • {[(2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide is unique due to its combination of a benzodioxin core with a fluorophenyl group and a phenylacetamide moiety. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide

InChI

InChI=1S/C23H18FNO4/c24-17-8-4-7-16(12-17)23(27)18-13-20-21(29-10-9-28-20)14-19(18)25-22(26)11-15-5-2-1-3-6-15/h1-8,12-14H,9-11H2,(H,25,26)

InChI Key

NVZNRQRFZYLOLT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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